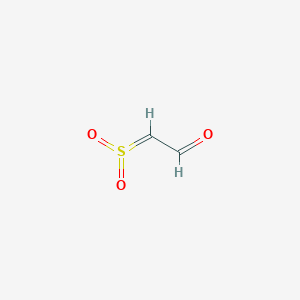
N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by the presence of an ethyl group, a methoxy group, and a benzotriazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methoxy-1H-benzotriazole with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hexyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
- (3E)-3-(Ethylimino)-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-4(3H)-ol
Uniqueness
N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
921933-30-4 |
|---|---|
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
N-ethyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13) |
Clé InChI |
KNSSJUJRVFLZJB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)

![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)


![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)



![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
